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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

Cat. No.: B12379546

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins
and antibodies labeled with Disulfo-Indocyanine Green (Disulfo-ICG). The following sections
offer a comprehensive guide to the labeling process, purification methodologies, and
subsequent analysis to ensure the generation of high-quality conjugates for research and
development applications.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical
diagnostics and preclinical imaging.[1][2] Its sulfonated derivative, Disulfo-ICG, offers improved
water solubility while maintaining favorable spectral properties. The covalent labeling of
proteins and antibodies with Disulfo-ICG enables the development of targeted imaging agents
and other fluorescent probes. However, the labeling reaction often results in a heterogeneous
mixture containing the desired conjugate, unconjugated dye, and potentially aggregated
protein.[3] Therefore, a robust purification strategy is critical to isolate the pure, labeled protein
or antibody for downstream applications.

This guide details three common and effective purification techniques: Size Exclusion
Chromatography (SEC), Tangential Flow Filtration (TFF), and Reverse Phase Chromatography
(RPC). The choice of method will depend on the scale of the purification, the specific
characteristics of the protein or antibody, and the desired final purity.
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Labeling of Proteins and Antibodies with Disulfo-
ICG

The initial step in the workflow is the covalent conjugation of Disulfo-ICG to the target protein or
antibody. Amine-reactive derivatives of Disulfo-ICG, such as N-hydroxysuccinimide (NHS)
esters, are commonly used to target primary amines (e.g., lysine residues) on the protein
surface.[4][5]

Key Parameters in the Labeling Reaction:

Parameter Recommended Range Notes

The optimal ratio should be
determined empirically for
) ) each protein to achieve the
Dye:Protein Molar Ratio 5:1t0 20:1 ) o
desired Degree of Substitution
(DOS) while minimizing

aggregation.[2][3]

A slightly alkaline pH is
) required for the efficient
Reaction pH 8.0-9.0 ) ]
reaction of NHS esters with

primary amines.[2]

Incubation at room
Reaction Time 30 - 60 minutes temperature is typically
sufficient.[2][5]

Disulfo-ICG-NHS ester should
be dissolved in anhydrous
DMSO before adding to the
protein solution. The final
Solvent DMSO for dye stock o
DMSO concentration in the
reaction mixture should be
kept low (<10%) to avoid

protein denaturation.[2]

Purification Methodologies
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Following the labeling reaction, the purification process is essential to remove unreacted dye
and other impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[6][7] It is a gentle, non-
denaturing method ideal for removing small molecules like unconjugated Disulfo-ICG from the
much larger labeled protein or antibody.

Principle: The chromatography column is packed with a porous resin. Larger molecules (the
labeled protein) are excluded from the pores and elute first, while smaller molecules (free dye)
enter the pores and have a longer path length, thus eluting later.[6][7]

Typical Performance:

Parameter Typical Value Reference
Purity >95% [3]
Recovery 82% - 107% [8]

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and
desalting protein solutions.[9][10] It is particularly well-suited for larger sample volumes.

Principle: The sample solution is pumped tangentially across the surface of a semi-permeable
membrane.[9] The pressure gradient across the membrane (transmembrane pressure) drives
smaller molecules (free dye, buffer salts) through the membrane (permeate), while the larger
labeled protein is retained (retentate).[9] This process of buffer exchange is known as
diafiltration.

Typical Performance:
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Parameter Typical Value Notes

Efficient removal of small

Purity High ) N
molecule impurities.[11]
Recovery >90% [12]
- Can be used for milliliter to liter
Scalability Excellent

scale purifications.[9]

Reverse Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[13] While it can be a high-resolution
technique, the use of organic solvents may lead to protein denaturation, so it should be used
with caution for antibodies and sensitive proteins.[14]

Principle: The stationary phase is hydrophobic (e.g., C4, C8, or C18 alkyl chains), and the
mobile phase is polar.[14] The labeled protein is loaded onto the column in a polar mobile
phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[15]
More hydrophobic species will be retained longer on the column.

Typical Performance:

Parameter Typical Value Reference

Can separate species with
Resolution High minor differences in
hydrophobicity.[14]

Volatile mobile phases are

Compatibility Mass Spectrometry compatible with MS analysis.
[14]

Experimental Protocols
Protocol 1: Disulfo-ICG Labeling of an Antibody

This protocol describes a general method for labeling an antibody with a Disulfo-ICG NHS

ester.
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e Antibody Preparation:

o Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers
(e.g., Tris or glycine).[2]

o Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer with a pH of 8.5 £ 0.5
(e.g., 0.1 M sodium bicarbonate).[2]

e Dye Preparation:
o Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]
e Labeling Reaction:

o Add the desired molar excess of the dissolved Disulfo-ICG NHS ester to the antibody
solution while gently vortexing. For initial experiments, a 10:1 molar ratio of dye to
antibody is a good starting point.[2]

o Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

[2][5]
e Purification:

o Proceed immediately to one of the purification protocols described below.

Protocol 2: Purification by Size Exclusion
Chromatography (SEC)

e Column Equilibration:

o Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according
to the manufacturer's instructions.[2]

e Sample Loading:

o Load the entire reaction mixture from the labeling step onto the top of the equilibrated
column.[2]
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e Elution:
o Allow the sample to enter the column bed.
o Begin eluting with 1X PBS, pH 7.2-7.4.[2]

o Collect fractions. The first colored fraction to elute will be the labeled antibody. The later-
eluting colored fraction will be the unconjugated dye.

e Analysis:
o Pool the fractions containing the labeled antibody.

o Measure the absorbance at 280 nm and ~785 nm to determine the protein concentration
and degree of substitution.[2]

Protocol 3: Purification by Tangential Flow Filtration
(TFF)

e System Setup:

o Install a TFF capsule or cassette with an appropriate molecular weight cutoff (MWCO),
typically 30 kDa for an antibody of ~150 kDa.

o Equilibrate the system with 1X PBS, pH 7.2-7.4.
« Diafiltration:
o Add the labeling reaction mixture to the sample reservoir and begin recirculation.

o Perform diafiltration by continuously adding 1X PBS, pH 7.2-7.4, to the reservoir at the
same rate as the permeate is being removed. A common practice is to exchange 5-10
diavolumes of buffer to ensure complete removal of the free dye.

e Concentration:

o After diafiltration, concentrate the sample to the desired final volume by stopping the
addition of diafiltration buffer.
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» Recovery and Analysis:
o Recover the concentrated, purified labeled antibody from the system.
o Determine the protein concentration and degree of substitution.

Analysis of Purified Labeled Proteins
Determination of Degree of Substitution (DOS)

The DOS, or the average number of dye molecules per protein, is a critical quality attribute.[2] It
can be calculated using absorbance measurements.[16][17]

o Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance
maximum of Disulfo-ICG (~785 nm, Amax).[2]

o Calculate the protein concentration using the following formula, which corrects for the dye's
absorbance at 280 nm:

o Protein Concentration (M) = [A280 - (Amax x CF)] / eprotein

» Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and
gprotein is the molar extinction coefficient of the protein.[17]

o Calculate the dye concentration:
o Dye Concentration (M) = Amax / edye
» Where edye is the molar extinction coefficient of Disulfo-ICG at its Amax.
e Calculate the DOS:
o DOS = Dye Concentration (M) / Protein Concentration (M)

Recommended DOS: For most antibodies, an optimal DOS is between 2 and 10.[2]

Purity Assessment
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The purity of the final product should be assessed to ensure the absence of aggregates and
free dye.

o SEC-HPLC: High-performance liquid chromatography with a size exclusion column is the
gold standard for quantifying high molecular weight aggregates.[18][19]

o SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to
visualize the integrity of the labeled protein and confirm the absence of gross aggregation or
fragmentation.

Visual Workflow and Signaling Pathway Diagrams
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Caption: Experimental workflow for labeling and purification.
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Caption: Principles of different purification methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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